Cas no 2648998-47-2 (1-(heptan-4-yl)-1-isocyanatocyclopropane)

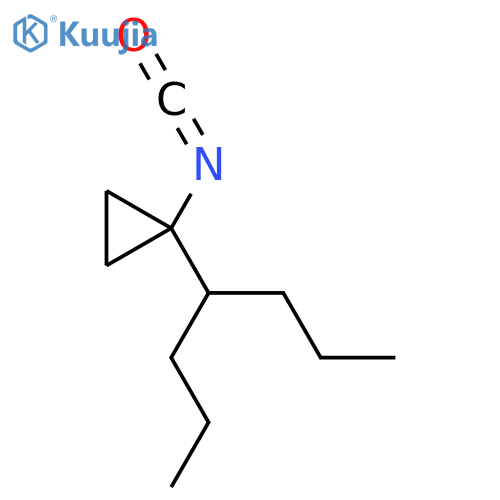

2648998-47-2 structure

商品名:1-(heptan-4-yl)-1-isocyanatocyclopropane

1-(heptan-4-yl)-1-isocyanatocyclopropane 化学的及び物理的性質

名前と識別子

-

- 1-(heptan-4-yl)-1-isocyanatocyclopropane

- 2648998-47-2

- EN300-1998969

-

- インチ: 1S/C11H19NO/c1-3-5-10(6-4-2)11(7-8-11)12-9-13/h10H,3-8H2,1-2H3

- InChIKey: SBTJTBAHPOBOQP-UHFFFAOYSA-N

- ほほえんだ: O=C=NC1(C(CCC)CCC)CC1

計算された属性

- せいみつぶんしりょう: 181.146664230g/mol

- どういたいしつりょう: 181.146664230g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 6

- 複雑さ: 196

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.5

- トポロジー分子極性表面積: 29.4Ų

1-(heptan-4-yl)-1-isocyanatocyclopropane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1998969-0.25g |

1-(heptan-4-yl)-1-isocyanatocyclopropane |

2648998-47-2 | 0.25g |

$933.0 | 2023-09-16 | ||

| Enamine | EN300-1998969-2.5g |

1-(heptan-4-yl)-1-isocyanatocyclopropane |

2648998-47-2 | 2.5g |

$1988.0 | 2023-09-16 | ||

| Enamine | EN300-1998969-5.0g |

1-(heptan-4-yl)-1-isocyanatocyclopropane |

2648998-47-2 | 5g |

$2940.0 | 2023-06-02 | ||

| Enamine | EN300-1998969-1.0g |

1-(heptan-4-yl)-1-isocyanatocyclopropane |

2648998-47-2 | 1g |

$1014.0 | 2023-06-02 | ||

| Enamine | EN300-1998969-5g |

1-(heptan-4-yl)-1-isocyanatocyclopropane |

2648998-47-2 | 5g |

$2940.0 | 2023-09-16 | ||

| Enamine | EN300-1998969-0.05g |

1-(heptan-4-yl)-1-isocyanatocyclopropane |

2648998-47-2 | 0.05g |

$851.0 | 2023-09-16 | ||

| Enamine | EN300-1998969-0.5g |

1-(heptan-4-yl)-1-isocyanatocyclopropane |

2648998-47-2 | 0.5g |

$974.0 | 2023-09-16 | ||

| Enamine | EN300-1998969-10g |

1-(heptan-4-yl)-1-isocyanatocyclopropane |

2648998-47-2 | 10g |

$4360.0 | 2023-09-16 | ||

| Enamine | EN300-1998969-0.1g |

1-(heptan-4-yl)-1-isocyanatocyclopropane |

2648998-47-2 | 0.1g |

$892.0 | 2023-09-16 | ||

| Enamine | EN300-1998969-10.0g |

1-(heptan-4-yl)-1-isocyanatocyclopropane |

2648998-47-2 | 10g |

$4360.0 | 2023-06-02 |

1-(heptan-4-yl)-1-isocyanatocyclopropane 関連文献

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

2648998-47-2 (1-(heptan-4-yl)-1-isocyanatocyclopropane) 関連製品

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Kolod Food Ingredients Co.,ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量